
CEF19, Epstein-Barr Virus latent NA-3A (458-466)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is a single peptide epitope with the sequence YPLHEQHGM, representing residues 458-466 of the type 1 Epstein-Barr Virus nuclear antigen 3A protein (B95.8 strain) . This compound is significant in research due to its ability to affect cytotoxic T-lymphocyte recognition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is synthesized through custom peptide synthesis methods . The peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of CEF19, Epstein-Barr Virus latent NA-3A (458-466) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CEF19, Epstein-Barr Virus latent NA-3A (458-466) primarily undergoes peptide bond formation reactions during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
The common reagents used in the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) include:
Amino acid derivatives: Protected amino acids are used to prevent side reactions.
Coupling reagents: Such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure.
Deprotecting agents: Such as trifluoroacetic acid (TFA) to remove protecting groups.
Major Products Formed
The major product formed from the synthesis of CEF19, Epstein-Barr Virus latent NA-3A (458-466) is the peptide itself, with the sequence YPLHEQHGM .
Wissenschaftliche Forschungsanwendungen
CEF19, Epstein-Barr Virus latent NA-3A (458-466) has several scientific research applications:
Immunology: It is used to study cytotoxic T-lymphocyte recognition and response.
Virology: It helps in understanding the immune response to Epstein-Barr Virus infections.
Vaccine Development: It is used in the development of vaccines targeting Epstein-Barr Virus.
Cancer Research: It is studied for its role in Epstein-Barr Virus-associated cancers.
Wirkmechanismus
CEF19, Epstein-Barr Virus latent NA-3A (458-466) exerts its effects by significantly affecting cytotoxic T-lymphocyte recognition . The peptide epitope is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. This presentation allows cytotoxic T-lymphocytes to recognize and target the infected cells for destruction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CEF18, Epstein-Barr Virus latent NA-3A (457-465): Another peptide epitope from the same protein but with a slightly different sequence.
CEF20, Epstein-Barr Virus latent NA-3A (459-467): A peptide epitope with a different sequence but from the same protein.
Uniqueness
CEF19, Epstein-Barr Virus latent NA-3A (458-466) is unique due to its specific sequence and its significant impact on cytotoxic T-lymphocyte recognition . This makes it a valuable tool in immunological research and vaccine development .
Eigenschaften
Molekularformel |
C49H70N14O14S |
|---|---|
Molekulargewicht |
1111.2 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C49H70N14O14S/c1-26(2)17-35(62-47(74)38-5-4-15-63(38)48(75)31(50)18-27-6-8-30(64)9-7-27)45(72)61-37(20-29-22-53-25-56-29)46(73)59-33(11-13-41(67)68)43(70)58-32(10-12-39(51)65)44(71)60-36(19-28-21-52-24-55-28)42(69)54-23-40(66)57-34(49(76)77)14-16-78-3/h6-9,21-22,24-26,31-38,64H,4-5,10-20,23,50H2,1-3H3,(H2,51,65)(H,52,55)(H,53,56)(H,54,69)(H,57,66)(H,58,70)(H,59,73)(H,60,71)(H,61,72)(H,62,74)(H,67,68)(H,76,77)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
VDQWSWOIUTWCOY-QSVFAHTRSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)

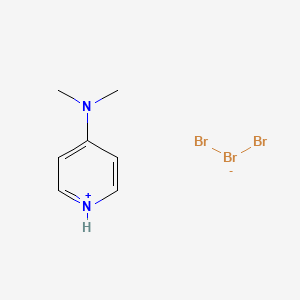
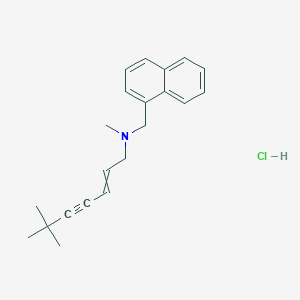
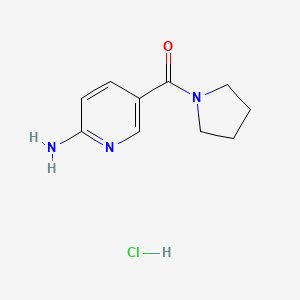
![(1S,2S,4S,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B12432988.png)
![(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyrazin-2-ylprop-2-enehydrazide](/img/structure/B12432999.png)
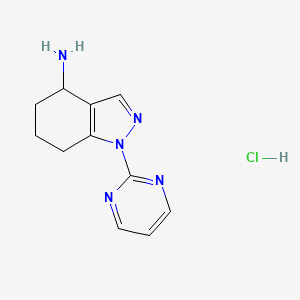
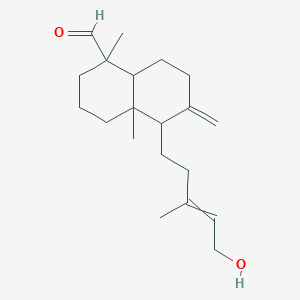
![2-(4-{[4-Hydroxy-3-(4-nitrophenyl)-5-(propan-2-yl)phenyl]methyl}-3,5-dimethylphenoxy)acetic acid](/img/structure/B12433012.png)

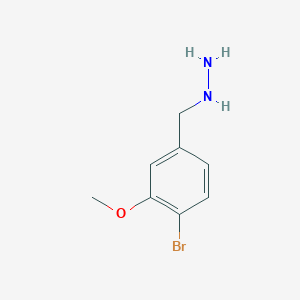
![rac-(1R,5S)-3-azabicyclo[3.2.1]octane](/img/structure/B12433030.png)

